molecular formula C11H19ClO B14431102 1-(2-Chlorocyclohexyl)pentan-1-one CAS No. 82241-67-6

1-(2-Chlorocyclohexyl)pentan-1-one

Cat. No.: B14431102
CAS No.: 82241-67-6
M. Wt: 202.72 g/mol
InChI Key: CJQTWNZKGYXJSG-UHFFFAOYSA-N
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Description

1-(2-Chlorocyclohexyl)pentan-1-one is an organic compound with the molecular formula C11H19ClO It is a ketone derivative characterized by the presence of a chlorocyclohexyl group attached to a pentanone backbone

Preparation Methods

The synthesis of 1-(2-Chlorocyclohexyl)pentan-1-one can be achieved through several routes. One common method involves the reaction of 2-chlorocyclohexanone with pentan-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-(2-Chlorocyclohexyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2-chlorocyclohexyl)pentanol.

    Substitution: The chlorine atom in the chlorocyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorocyclohexyl)pentan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties.

    Industry: This compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorocyclohexyl)pentan-1-one involves its interaction with specific molecular targets. The ketone group can participate in various biochemical pathways, and the chlorocyclohexyl group may influence its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

1-(2-Chlorocyclohexyl)pentan-1-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)pentan-2-one: This compound has a similar structure but with a chlorophenyl group instead of a chlorocyclohexyl group.

    1-(2-Chlorocyclohexyl)butan-1-one: This compound has a shorter carbon chain, which may affect its chemical properties and reactivity. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

82241-67-6

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

IUPAC Name

1-(2-chlorocyclohexyl)pentan-1-one

InChI

InChI=1S/C11H19ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h9-10H,2-8H2,1H3

InChI Key

CJQTWNZKGYXJSG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1CCCCC1Cl

Origin of Product

United States

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